6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound characterized by its unique molecular structure. It contains a bromine atom, a methoxyethyl substituent, and a dihydroindole-dione core. The compound is classified under indole derivatives, which are significant in various chemical and biological applications. Its molecular formula is with a molecular weight of approximately 284.106 g/mol .
The synthesis of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves several steps:
The synthesis may also include purification steps such as recrystallization or chromatography to isolate the desired product from unreacted materials and by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione can be represented as follows:
InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-6-7(12)2-3-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3
PYEZPDNMEKJYPG-UHFFFAOYSA-N
This structure showcases a brominated indole with a methoxyethyl substituent on one nitrogen atom and two carbonyl groups contributing to its dione character .
The compound's physical properties include:
6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione participates in various chemical reactions typical of indole derivatives:
These reactions can be catalyzed by acids or bases depending on the specific functional groups involved. Reaction yields and selectivity are influenced by solvent choice and reaction conditions such as temperature and pressure .
The mechanism of action for 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione largely depends on its application in biological systems:
6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is expected to exhibit:
Key chemical properties include:
These properties make it suitable for diverse applications in both laboratory and industrial settings .
The compound has several significant applications:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3